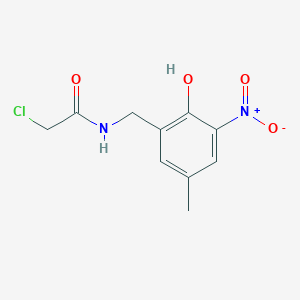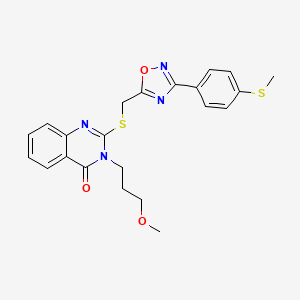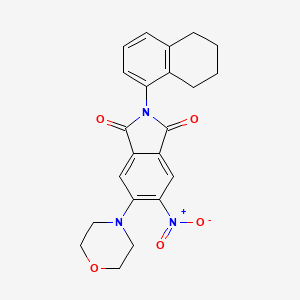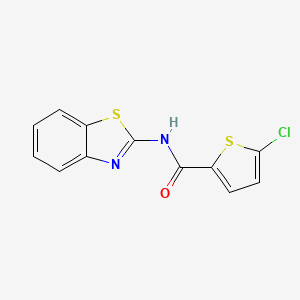![molecular formula C11H11FN2O4S2 B2870715 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607251-69-3](/img/structure/B2870715.png)
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is a chemical compound known for its complex structure and diverse properties. This compound is used in various scientific research applications due to its unique stability and reactivity balance.
Wirkmechanismus
Target of Action
The primary targets of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride are context-specific amino acids or proteins . Sulfonyl fluorides are known to be privileged motifs in the selective covalent interaction with these targets .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) . This interaction results in the formation of covalent bonds with the target proteins, leading to changes in their function .
Biochemical Pathways
The affected pathways primarily involve the inactivation of enzymes through the reaction of sulfonyl fluorides with active site amino acids . This can lead to the development of protease inhibitors .
Pharmacokinetics
Sulfonyl fluorides are known for their unique stability-reactivity balance , which suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the efficient targeting of active-site amino acid residues . This can lead to the inactivation of these enzymes, thereby inhibiting their function .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound exhibits resistance to hydrolysis and oxidation , which suggests that it may be stable under physiological conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride typically involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Transition-metal-catalyzed processes based on palladium, copper, and nickel are also employed . Additionally, SO2F2 gas is used as an electrophilic hub in some synthetic routes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves using readily available and easy-to-operate reagents under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound is known to undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals like palladium, copper, and nickel, as well as SO2F2 gas . The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is used in a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its bactericidal effects.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Employed in positron emission tomography as a radio labeling synthon.
Uniqueness
4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride stands out due to its unique stability and reactivity balance, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to form covalent bonds with specific amino acid residues in proteins further enhances its utility in biochemical research .
Eigenschaften
IUPAC Name |
4-[(1-cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4S2/c12-19(15,16)9-2-4-10(5-3-9)20(17,18)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBPVAUZJAJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone oxime](/img/structure/B2870633.png)

![N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2870638.png)

![1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2870642.png)
![4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2870643.png)
![N-[(3,5-difluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2870645.png)
![1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2870646.png)
![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)


![[2-[1-(4-Methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2870651.png)


